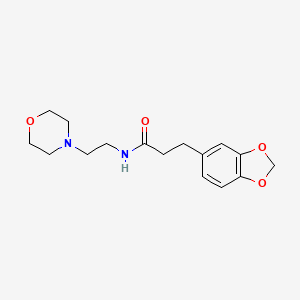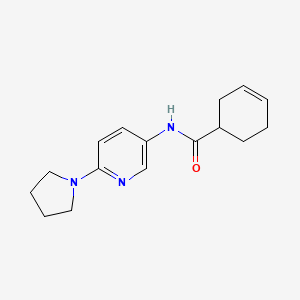
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential scientific research applications due to its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its ability to act as a potent psychostimulant. It has been used in studies to investigate the effects of psychostimulants on the central nervous system and to explore the neurochemical mechanisms underlying drug addiction.
Mecanismo De Acción
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the central nervous system.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to induce hyperactivity, stereotypy, and anorexia in animal models. It also increases locomotor activity and produces reward-related behaviors. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has been shown to increase heart rate and blood pressure in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has advantages in laboratory experiments due to its potency and ability to produce reliable results. However, its potential for abuse and toxicity makes it a challenging substance to work with. Careful consideration must be given to the dosage and administration of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in experiments to ensure the safety of researchers.
Direcciones Futuras
Future research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could focus on exploring its potential therapeutic applications. It could also be used to investigate the underlying mechanisms of drug addiction and to develop new treatments for substance abuse disorders. Additionally, further studies could be conducted to investigate the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide on the central nervous system and to develop strategies for managing its potential toxicity.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide has potential scientific research applications due to its mechanism of action and biochemical and physiological effects. While it has gained popularity as a recreational drug, careful consideration must be given to its potential for abuse and toxicity in laboratory experiments. Further research on 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide could lead to new treatments for substance abuse disorders and a better understanding of the neurochemical mechanisms underlying drug addiction.
Métodos De Síntesis
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide is synthesized through the reaction of 3,4-methylenedioxyphenylpropan-2-one with 2-bromomethylmorpholine in the presence of a base. The resulting product is then purified through recrystallization to obtain 3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide in its pure form.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(17-5-6-18-7-9-20-10-8-18)4-2-13-1-3-14-15(11-13)22-12-21-14/h1,3,11H,2,4-10,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELMYLREJCWNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495594.png)
![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)



![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)